Enhanced C–H Insertion Efficiency Through Electron-Rich Aromatic Substituent
Direct head-to-head comparison data for 3-Chloro-3-(4-methylphenoxy)-3H-diazirene is not available. However, a comprehensive structure-function study of aryl diazirines demonstrates that electron-rich analogs exhibit up to a ten-fold enhancement in C–H insertion efficiency compared to electron-poor analogs, under both thermal and photochemical activation conditions [1]. The 4-methylphenoxy group in the target compound is an electron-donating group, which classifies it as an electron-rich diazirine. This strongly suggests a superior crosslinking efficacy compared to unsubstituted or electron-poor aryl diazirines, such as those bearing trifluoromethyl or cyano groups [1].
| Evidence Dimension | C–H insertion efficiency (relative) |
|---|---|
| Target Compound Data | Classified as an electron-rich aryl diazirine |
| Comparator Or Baseline | Electron-poor aryl diazirines (e.g., CF3, CN-substituted) |
| Quantified Difference | Up to 10-fold higher for electron-rich class |
| Conditions | Assessed via competition experiments with cyclohexane and computational DFT modeling |
Why This Matters
This translates to higher crosslinking yields and potentially lower required reagent concentrations or shorter irradiation times in biological assays, which is critical for preserving protein integrity and capturing transient interactions.
- [1] Musolino, S. F., Pei, Z., Bi, L., DiLabio, G. A., & Wulff, J. E. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12138–12148. View Source
